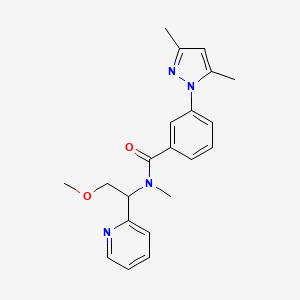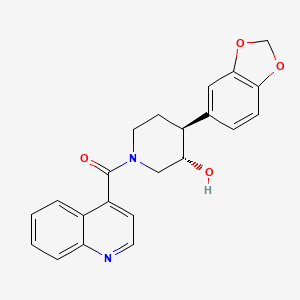![molecular formula C18H23NO3S B4064756 1,3-benzodioxol-5-yl[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4064756.png)
1,3-benzodioxol-5-yl[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone
Overview
Description
1,3-benzodioxol-5-yl[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone with stimulant properties. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPV acts as a dopamine-norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain.
Scientific Research Applications
Structural and Theoretical Studies : Research involving similar compounds shows advancements in structural and theoretical studies. For instance, a study conducted by Karthik et al. (2021) involved the synthesis and characterization of a related compound using spectroscopic techniques and X-ray diffraction studies. This compound exhibited interesting structural features like chair conformation and hydrogen bonding, which are crucial in understanding molecular interactions.
Synthesis of Complex Molecules : The compound has applications in the synthesis of complex molecular structures. A study by O’Donnell et al. (2004) details a general approach to prepare complex molecules like 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines. This process involves multiple steps including hydrogenolysis and lactamization, showcasing the compound's role in advanced organic synthesis.
Antimicrobial Activity : Compounds with structural similarities have been evaluated for their antimicrobial properties. For example, Patel et al. (2011) synthesized and screened various compounds for their antimicrobial activity. These studies contribute to the understanding of how structural variations can impact biological activity.
Antiproliferative and Biological Activity : Studies such as those conducted by Prasad et al. (2018) have explored the antiproliferative activity of related compounds. This highlights the potential use of such compounds in therapeutic applications, particularly in cancer research.
Molecular Interaction Studies : The interaction of related compounds with biological receptors is another area of interest. Research by Shim et al. (2002) provides insights into the molecular interactions of a compound with the CB1 cannabinoid receptor, which is significant for drug development and understanding receptor-ligand interactions.
In Silico and In Vitro Studies : The compound's derivatives have been the subject of in silico and in vitro studies for their drug-likeness and microbial properties, as shown in the research by Pandya et al. (2019). Such studies are pivotal in early drug discovery stages.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-18(13-3-4-16-17(10-13)22-12-21-16)14-2-1-7-19(11-14)15-5-8-23-9-6-15/h3-4,10,14-15H,1-2,5-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBRHHMGAVAQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSCC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(1-methyl-3-phenylpropyl)amino]ethyl}phthalazin-1(2H)-one](/img/structure/B4064674.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B4064675.png)
![methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B4064679.png)
![(1-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4064680.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B4064685.png)
![methyl 4-[5-methyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B4064693.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064699.png)

![2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4064723.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4064748.png)
![4-chloro-N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)benzamide](/img/structure/B4064761.png)
![methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4064769.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4064777.png)